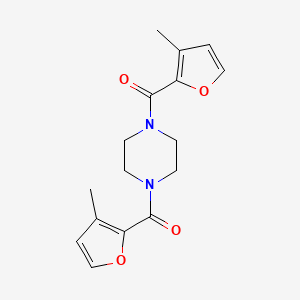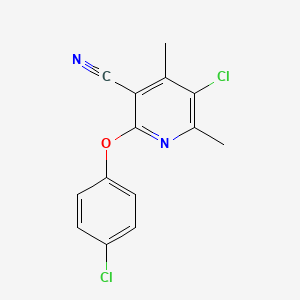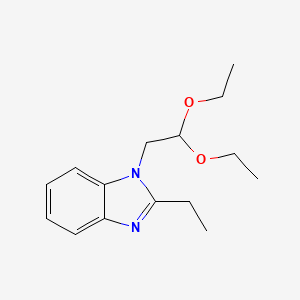
4-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide, also known as ENB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ENB has been studied extensively for its unique properties and potential benefits in scientific research.
Mecanismo De Acción
4-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide binds to the colchicine binding site on tubulin, a protein that plays a critical role in the formation of microtubules. By binding to this site, 4-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide disrupts the formation of microtubules, leading to the inhibition of cellular processes such as mitosis and cell migration. This mechanism of action is what makes 4-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide a promising candidate for both imaging and therapeutic applications.
Biochemical and Physiological Effects
4-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide has been shown to have a low toxicity profile, making it a safe compound for use in scientific research. It has also been shown to have good cell permeability, allowing it to easily enter cells and bind to its target. In addition, 4-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide has been shown to have a long half-life in cells, making it an ideal candidate for long-term imaging studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of 4-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide is its selectivity for the colchicine binding site on tubulin. This allows for specific targeting of microtubules, which is important for both imaging and therapeutic applications. 4-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide also has a high binding affinity for tubulin, making it an effective probe for imaging studies.
One limitation of 4-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide is its relatively low fluorescence intensity, which can make it difficult to detect in some imaging applications. In addition, 4-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide has limited solubility in aqueous solutions, which can make it challenging to work with in some experimental settings.
Direcciones Futuras
There are many potential future directions for 4-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide research. One area of interest is the development of more potent derivatives of 4-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide for use as anticancer drugs. Another potential direction is the development of new imaging techniques that can enhance the fluorescence intensity of 4-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide, allowing for more sensitive imaging of cellular structures. Additionally, 4-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide could be further studied for its potential as a treatment for fungal infections, which could have important implications for the development of new antifungal drugs.
Métodos De Síntesis
4-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide can be synthesized through a multi-step process involving the reaction of 4-ethoxybenzoyl chloride with 2-methyl-5-nitroaniline in the presence of a base. The resulting intermediate is then subjected to reduction and acetylation to yield the final product, 4-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide. This synthesis method has been optimized to produce high yields of pure 4-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide, making it a reliable method for large-scale production.
Aplicaciones Científicas De Investigación
4-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is its use as a fluorescent probe for imaging cellular structures. 4-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide has been shown to selectively bind to the microtubule network, allowing for high-resolution imaging of these structures in live cells. This has important implications for the study of cellular processes such as mitosis and cell migration.
In addition to its use as a fluorescent probe, 4-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide has also been studied for its potential as a therapeutic agent. It has been shown to inhibit the growth of cancer cells in vitro, making it a promising candidate for further development as an anticancer drug. 4-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide has also been shown to have antifungal properties, making it a potential treatment for fungal infections.
Propiedades
IUPAC Name |
4-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-3-22-14-8-5-12(6-9-14)16(19)17-15-10-13(18(20)21)7-4-11(15)2/h4-10H,3H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAICFWXWTGMWQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(tert-butyl)-2-[(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5798856.png)
![N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide](/img/structure/B5798866.png)

![2-ethyl-N-{2-[4-(2-ethylbutanoyl)-1-piperazinyl]ethyl}butanamide](/img/structure/B5798879.png)
![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5798889.png)
![N-(2-{[2-(2-thienyl)acetyl]amino}phenyl)-2-furamide](/img/structure/B5798898.png)

![2-(4-isopropoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5798927.png)

![4-methoxy-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5798936.png)
![(2-methoxy-5-nitrophenyl)[4-(methylthio)benzyl]amine](/img/structure/B5798942.png)